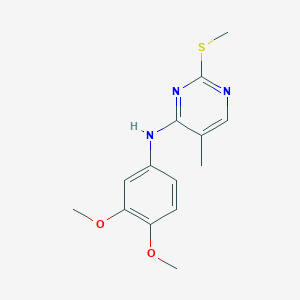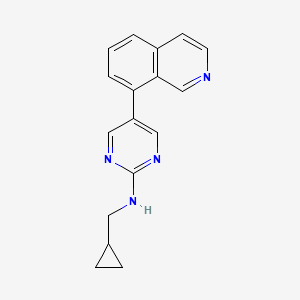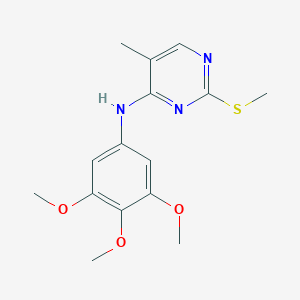
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine is an organic compound that is commonly used in scientific research. It is an important tool for studying the biochemical and physiological effects of drugs, as well as their mechanisms of action. This compound has a wide range of applications in the lab, from synthesizing new drugs to studying the effects of existing drugs on the body.
Scientific Research Applications
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine is used in a variety of scientific research applications. It is commonly used in drug synthesis and drug discovery, as it can be used to modify existing drugs or create new ones. This compound is also used in the study of drug metabolism, as it can be used to study the effects of drugs on the body and the biochemical pathways involved. Additionally, this compound is used in the study of enzyme inhibition, as it can be used to study the effects of drugs on specific enzymes.
Mechanism of Action
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine works by binding to specific receptors in the body. When the compound binds to a receptor, it triggers a cascade of biochemical reactions that can lead to a wide range of effects, depending on the type of receptor it binds to. For example, if the compound binds to a receptor involved in the regulation of the immune system, it can lead to an immune response.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine has a wide range of biochemical and physiological effects. It can act as an agonist or antagonist, depending on the type of receptor it binds to. It can also act as an inhibitor or activator, depending on the type of enzyme it binds to. Additionally, it can have a wide range of effects on the body, such as modulating hormone levels, regulating the immune system, and affecting the metabolism of drugs.
Advantages and Limitations for Lab Experiments
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, and it is also relatively stable, making it ideal for long-term experiments. Additionally, it has a wide range of applications, making it useful for a variety of experiments. However, this compound also has some limitations. For example, it can be difficult to obtain, and it is relatively expensive. Additionally, it can be toxic if not handled properly.
Future Directions
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine has a wide range of potential future directions. It could be used to study the effects of existing drugs on the body, as well as to develop new drugs. Additionally, it could be used to study the biochemical pathways involved in drug metabolism and enzyme inhibition. Additionally, it could be used to study the effects of drugs on specific receptors, as well as to study the effects of drugs on the immune system. Finally, it could be used to develop more efficient synthesis methods for this compound.
Synthesis Methods
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine can be synthesized through a two-step process. First, quinoline-3-carbaldehyde is reacted with cyclopropylmethyl bromide in an aqueous solution of sodium hydroxide. This reaction forms the cyclopropylmethyl-substituted quinoline-3-carbaldehyde. The second step involves the reaction of the cyclopropylmethyl-substituted quinoline-3-carbaldehyde with 2-amino-5-methylpyrimidine in an aqueous solution of sodium hydroxide. This reaction yields N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine.
properties
IUPAC Name |
N-(cyclopropylmethyl)-5-quinolin-3-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-2-4-16-13(3-1)7-14(9-18-16)15-10-20-17(21-11-15)19-8-12-5-6-12/h1-4,7,9-12H,5-6,8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHSNFUVSQKOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-5-(quinolin-3-yl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)
![3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6442484.png)

![4,5-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442520.png)

![N-(4-methoxy-3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442532.png)
![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B6442536.png)

![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442545.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6442548.png)
![4-ethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442554.png)
![5-fluoro-6-methyl-2-{methyl[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]amino}-3,4-dihydropyrimidin-4-one](/img/structure/B6442568.png)
![5-fluoro-6-(propan-2-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442571.png)
![4-(1H-imidazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442592.png)